molecular formula C13H17NO3 B13723134 Methyl 4-[(oxan-4-yl)amino]benzoate

Methyl 4-[(oxan-4-yl)amino]benzoate

Cat. No.: B13723134
M. Wt: 235.28 g/mol
InChI Key: YPHRFEXBPIFAQO-UHFFFAOYSA-N
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Description

Methyl 4-[(oxan-4-yl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a methyl ester and an oxan-4-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(oxan-4-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with oxan-4-ylamine in the presence of a suitable esterification agent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(oxan-4-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions and amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted benzoates and other derivatives.

Scientific Research Applications

Methyl 4-[(oxan-4-yl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(oxan-4-yl)amino]benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The oxan-4-ylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The benzoate group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the oxan-4-ylamino group.

    Methyl 4-fluorobenzoate: Contains a fluorine atom instead of the oxan-4-ylamino group.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the oxan-4-ylamino group.

Uniqueness

Methyl 4-[(oxan-4-yl)amino]benzoate is unique due to the presence of the oxan-4-ylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-(oxan-4-ylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)10-2-4-11(5-3-10)14-12-6-8-17-9-7-12/h2-5,12,14H,6-9H2,1H3

InChI Key

YPHRFEXBPIFAQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2CCOCC2

Origin of Product

United States

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